{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol {4-[(oxan-4-yl)methyl]oxan-4-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1483547-03-0
VCID: VC11578191
InChI: InChI=1S/C12H22O3/c13-10-12(3-7-15-8-4-12)9-11-1-5-14-6-2-11/h11,13H,1-10H2
SMILES:
Molecular Formula: C12H22O3
Molecular Weight: 214.30 g/mol

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol

CAS No.: 1483547-03-0

Cat. No.: VC11578191

Molecular Formula: C12H22O3

Molecular Weight: 214.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol - 1483547-03-0

Specification

CAS No. 1483547-03-0
Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
IUPAC Name [4-(oxan-4-ylmethyl)oxan-4-yl]methanol
Standard InChI InChI=1S/C12H22O3/c13-10-12(3-7-15-8-4-12)9-11-1-5-14-6-2-11/h11,13H,1-10H2
Standard InChI Key SNQHXXSLSZNVLI-UHFFFAOYSA-N
Canonical SMILES C1COCCC1CC2(CCOCC2)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central methylene group (CH2-\text{CH}_2-) linking two oxane rings at their 4-positions, with one ring further substituted by a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}). This configuration creates a rigid, symmetrical framework that influences its physicochemical behavior. The oxane rings adopt chair conformations, minimizing steric strain and enhancing stability .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC12H22O3\text{C}_{12}\text{H}_{22}\text{O}_{3}
Molecular Weight214.30 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely polar aprotic solvents

Spectroscopic Characterization

While direct data for {4-[(oxan-4-yl)methyl]oxan-4-yl}methanol is scarce, analogous compounds such as 4-(hydroxymethyl)tetrahydropyran (C6H12O2\text{C}_6\text{H}_{12}\text{O}_2) have been characterized using 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR spectroscopy . Key signals include:

  • 1H^1\text{H}-NMR: Hydroxyl protons (δ\delta 1.5–2.0 ppm), methylene bridges (δ\delta 3.3–3.7 ppm), and oxane ring protons (δ\delta 1.6–1.8 ppm) .

  • IR Spectroscopy: O-H stretching (\sim3200–3500 cm1^{-1}) and C-O-C ether vibrations (\sim1100 cm1^{-1}) .

Synthesis and Derivatives

Synthetic Routes

  • Ether Coupling: Reacting 4-(bromomethyl)oxane with 4-hydroxymethyloxane in the presence of a base (e.g., K2 _2CO3_3).

  • Reductive Amination: For piperidine-containing analogs, reductive amination of oxane-carbaldehydes with aminomethanol derivatives has been employed.

Structural Analogs and Modifications

Derivatives of this compound exhibit diverse applications:

  • {1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol (CAS 1248228-37-6): A piperidine-modified variant studied for its potential as a cannabinoid receptor agonist precursor.

  • {4-[(2-Methylphenyl)methyl]oxan-4-yl}methanol (CAS 1462275-44-0): A benzyl-substituted derivative explored in polymer science.

Applications in Pharmaceutical and Material Science

Drug Discovery Scaffolds

The hydroxymethyl-oxane motif is prevalent in Toll-like receptor (TLR) agonists, such as pteridinone derivatives used in viral hepatitis therapies . The compound’s rigidity and polarity make it a candidate for:

Polymer and Catalysis Applications

The compound’s ether linkages and hydroxyl group suggest utility in:

  • Epoxy Resins: As cross-linking agents or viscosity modifiers .

  • Chiral Catalysts: Functionalized oxane rings could serve as ligands in asymmetric synthesis .

Future Research Directions

  • Synthetic Optimization: Developing scalable, high-yield routes for large-scale production.

  • Biological Screening: Evaluating antimicrobial, anti-inflammatory, or anticancer activities.

  • Material Studies: Investigating its role in photoresists or biodegradable polymers.

  • Toxicological Profiling: Assessing ecotoxicology and biodegradability for industrial use.

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